1H-Indol-4-ol, 5-[(dimethylamino)methyl]-
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Overview
Description
1H-Indol-4-ol, 5-[(dimethylamino)methyl]- is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a dimethylamino group attached to the indole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- typically involves the reaction of indole derivatives with dimethylamine. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid, which facilitates the installation of the dimethylamino group onto the indole ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the indole ring and the attached functional groups.
Chemical Reactions Analysis
Types of Reactions: 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Saturated indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1H-Indol-4-ol, 5-[(dimethylamino)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- involves its interaction with various molecular targets. The dimethylamino group enhances its binding affinity to specific receptors, modulating signaling pathways and exerting biological effects. The compound can interact with enzymes, altering their activity and influencing metabolic processes .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
5-Methoxyindole: Another indole derivative with a methoxy group instead of a dimethylamino group.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness: 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- is unique due to the presence of the dimethylamino group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
5-[(dimethylamino)methyl]-1H-indol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(2)7-8-3-4-10-9(11(8)14)5-6-12-10/h3-6,12,14H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSZVYABMHMYBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C2=C(C=C1)NC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601553 |
Source
|
Record name | 5-[(Dimethylamino)methyl]-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19499-82-2 |
Source
|
Record name | 5-[(Dimethylamino)methyl]-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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